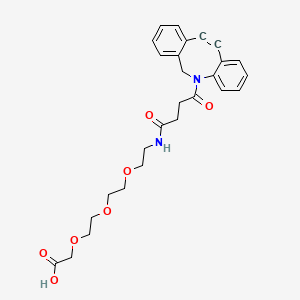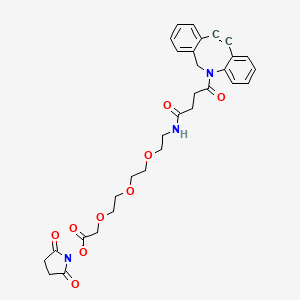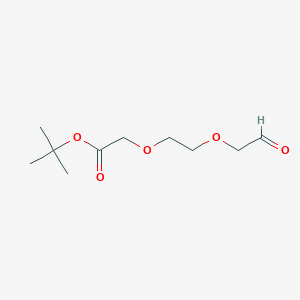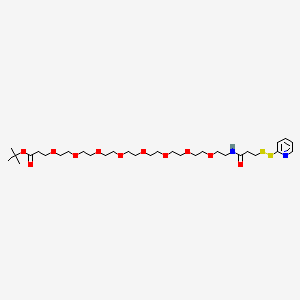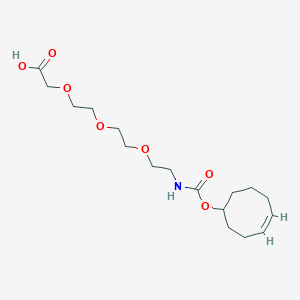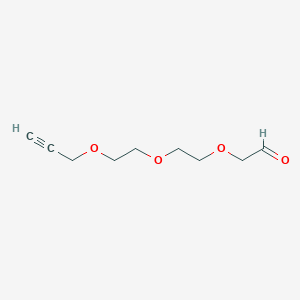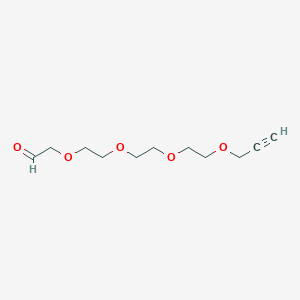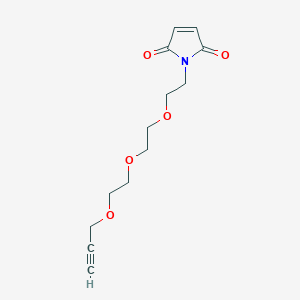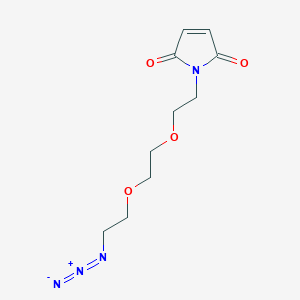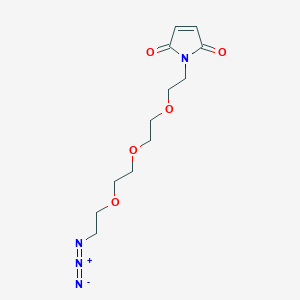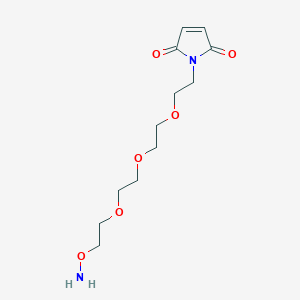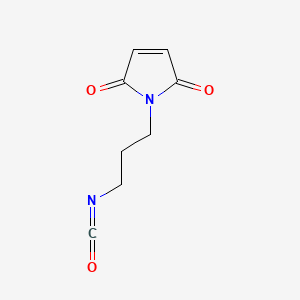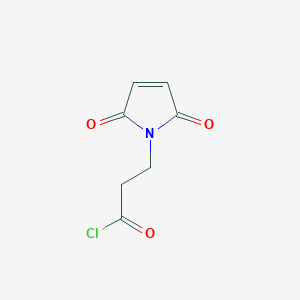
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride typically involves the reaction of maleic anhydride with propionyl chloride in the presence of a catalyst . The reaction conditions often include a temperature range of 0-5°C and a reaction time of 2-3 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Analyse Des Réactions Chimiques
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying depending on the desired product . Major products formed from these reactions include amides, esters, and acids .
Applications De Recherche Scientifique
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride has several scientific research applications:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride can be compared with other similar compounds such as:
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: This compound has a nitrile group instead of a chloride group, leading to different reactivity and applications.
3-maleimidopropionyl chloride: This compound is structurally similar but may have different reactivity due to the presence of different functional groups.
The uniqueness of this compound lies in its specific reactivity with nucleophiles, making it a valuable compound in various synthetic applications .
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKXOOWYYVFZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
